Sophoraisoflavanone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sophoraisoflavanone A is a hydroxyisoflavanone compound that is characterized by its unique structure, which includes hydroxy groups at positions 5, 7, and 4’, a methoxy substituent at position 2’, and a prenyl group at position 3’. This compound is derived from the roots of various Sophora species, such as Sophora pachycarpa and Echinosophora koreensis . It is known for its antimicrobial and cyclooxygenase 1 inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sophoraisoflavanone A can be synthesized through a series of chemical reactions involving the appropriate starting materialsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification of the compound from the roots of Sophora species. Techniques such as silica gel column chromatography and preparative thin-layer chromatography are commonly used to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Sophoraisoflavanone A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce reduced isoflavanones .
Scientific Research Applications
Sophoraisoflavanone A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity and properties of hydroxyisoflavanones.
Biology: It exhibits antimicrobial activity, making it a potential candidate for developing new antibiotics.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Sophoraisoflavanone A exerts its effects through various molecular targets and pathways. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound’s cyclooxygenase 1 inhibitory activity involves the inhibition of the enzyme’s catalytic activity, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Sophoraisoflavanone A is structurally similar to other prenylated flavonoids, such as:
- Sophoraflavanone G
- 30-Isoprenylgenistein
- Alopecurone A
- Alopecurone B
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of hydroxy, methoxy, and prenyl groups, which contribute to its distinct biological activities and chemical reactivity .
Properties
CAS No. |
69573-59-7 |
---|---|
Molecular Formula |
C21H22O6 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O6/c1-11(2)4-5-14-16(23)7-6-13(21(14)26-3)15-10-27-18-9-12(22)8-17(24)19(18)20(15)25/h4,6-9,15,22-24H,5,10H2,1-3H3 |
InChI Key |
AALISTBXLBQUEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1OC)C2COC3=CC(=CC(=C3C2=O)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.